molecular formula C18H21N5O2 B6459208 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2548979-85-5

6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

カタログ番号 B6459208
CAS番号: 2548979-85-5
分子量: 339.4 g/mol
InChIキー: KJVDWKCFJHISHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been identified as transmembrane proteins involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups . The compound has a nitrogen-based hetero-aromatic ring structure , which is a key feature of many promising drugs .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .

科学的研究の応用

6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. Studies have shown that this compound has anti-tumor activity and may be effective in the treatment of certain types of cancer. It also has been found to have neuroprotective properties and may be useful in the treatment of Alzheimer’s disease. In addition, it has been shown to have anti-diabetic activity and may be useful in the treatment of diabetes.

作用機序

The exact mechanism of action of 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is not yet fully understood. Studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the metabolism of glucose, such as glycogen synthase and glucose-6-phosphatase. In addition, it has been suggested that this compound may act by modulating the activity of certain proteins involved in cell signaling pathways, such as the MAPK pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose, such as glycogen synthase and glucose-6-phosphatase. In addition, it has been found to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK pathway. It has also been found to have anti-tumor activity and may be effective in the treatment of certain types of cancer.

実験室実験の利点と制限

The main advantage of using 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline in laboratory experiments is that it is relatively easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one limitation of this compound is that it is not soluble in water, which may make it difficult to use in some experiments.

将来の方向性

The potential therapeutic applications of 6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline are still being explored. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic uses. In addition, further research is needed to identify the optimal dosage and to assess its safety and efficacy in humans. Finally, further research is needed to explore the potential synergistic effects of this compound when combined with other therapeutic agents.

合成法

6,7-dimethoxy-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can be synthesized by a two-step synthesis process. The first step involves the reaction of 4-methyl-1H-pyrazol-1-yl methyl azetidine-1-carboxylate with 1,3-dimethyl-2-imidazolidinone in the presence of an acid catalyst to form this compound. The second step involves the reaction of the intermediate product with an alkyl halide to form the desired product.

特性

IUPAC Name

6,7-dimethoxy-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-6-21-23(7-12)10-13-8-22(9-13)18-14-4-16(24-2)17(25-3)5-15(14)19-11-20-18/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVDWKCFJHISHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。